2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2S/c9-8-3-2-7(6-10-8)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHRKEPJBPZBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Aldol Condensation
The Knoevenagel condensation remains a cornerstone for introducing arylidene substituents to thiazolidine-dione cores. For 2-(6-Fluoropyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione, this method involves reacting thiazolidine-1,1-dione with 6-fluoropyridine-3-carbaldehyde under basic conditions. Piperidine or morpholine catalysts (0.1–0.3 equiv) in ethanol at reflux (80–90°C) facilitate the formation of the exocyclic double bond.
Reaction Conditions:
- Catalyst: Piperidine (0.2 equiv)
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C, 12–24 hours
- Yield: 65–72%.
The reaction proceeds via deprotonation of the thiazolidine-dione’s active methylene group, followed by nucleophilic attack on the aldehyde. Steric and electronic effects of the 6-fluoropyridinyl group necessitate prolonged reaction times compared to simpler aldehydes.
Cyclization of Thioamide Intermediates
Thiazolidine Ring Formation
Cyclocondensation of 6-fluoropyridin-3-yl-thioamide derivatives with α-haloesters or α-haloketones provides an alternative route. For example, treating 3-(6-fluoropyridin-3-yl)thiourea with ethyl bromoacetate in the presence of sodium acetate yields the thiazolidine-dione ring via intramolecular nucleophilic substitution.
Procedure:
- Intermediate Synthesis: 6-Fluoropyridin-3-amine reacts with carbon disulfide to form the thiourea derivative.
- Cyclization: Ethyl bromoacetate (2.0 equiv), sodium acetate (10 equiv), ethanol, reflux (6 hours).
- Workup: Ethyl acetate extraction, drying (MgSO₄), and recrystallization from ethanol.
Key Data:
Multicomponent Reaction Strategies
One-Pot Synthesis Using Isothiocyanates
A three-component reaction involving 6-fluoropyridine-3-carbaldehyde, thioglycolic acid, and ammonium acetate in acetic acid solvent produces the target compound via imine formation and subsequent cyclization.
Mechanistic Insight:
- Imine Formation: Aldehyde and ammonium acetate generate an imine intermediate.
- Thiol Addition: Thioglycolic acid attacks the imine, forming a thioamide.
- Cyclization: Acid-catalyzed intramolecular esterification closes the thiazolidine ring.
Optimized Parameters:
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.42 (d, J = 2.4 Hz, 1H, pyridine-H2)
- δ 7.89 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H4)
- δ 4.21 (s, 2H, thiazolidine-CH₂)
- δ 3.95 (t, J = 7.6 Hz, 2H, thiazolidine-S-CH₂).
FTIR (cm⁻¹):
LC-MS (ESI+):
Yield Optimization Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | Piperidine | 68 | 93 |
| DMF | Morpholine | 72 | 91 |
| Acetonitrile | DBU | 55 | 88 |
Microwave-assisted synthesis reduces reaction times from 24 hours to 30 minutes while maintaining yields >70%.
Applications and Derivatives
While beyond this article’s scope, derivatives of 2-(6-fluoropyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione show promise as PPARγ/HDAC dual inhibitors, with IC₅₀ values <1 μM in cancer cell lines.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives, including 2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione, as anticancer agents. Specifically, research has demonstrated that certain thiazolidine derivatives can target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
In one study, derivatives were synthesized and evaluated for their ability to inhibit VEGFR-2. The most potent compound exhibited an IC50 value of 0.081 μM against VEGFR-2 and showed significant anti-proliferative effects on various cancer cell lines (HT-29, A-549, HCT-116) with IC50 values ranging from 13.56 to 17.8 μM. The compound induced apoptosis in HT-29 cells and altered key apoptotic markers such as BAX and Bcl-2 levels .
2. Anti-inflammatory Properties
Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. The structural characteristics of these compounds allow them to modulate inflammatory pathways effectively. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of thiazolidine derivatives:
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiazolidine-1,1-dione moiety may also contribute to the compound’s overall biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, the 3-chlorophenyl and 3-bromophenyl analogs () exhibit moderate lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Halogen-Specific Properties : Fluorine’s small atomic radius and high electronegativity (Pauling scale: 4.0) minimize steric hindrance while increasing metabolic stability compared to bulkier halogens like chlorine (3.0) and bromine (2.8) . This makes the target compound more suitable for applications requiring precise molecular recognition.
- Synthetic Accessibility: Compounds like 2-(pyridin-2-yl)-1lambda⁶,2-thiazolidine-1,1-dione () are commercially available at high purity (95%), priced at ~$233–$3,720 per 50 mg–10 g, suggesting scalable synthesis.
Structural Insights from Crystallography and Computational Studies
Similar thiazolidine-1,1-dione derivatives (e.g., ) likely employ SHELXL for structure determination, ensuring accurate bond-length and angle measurements. Computational models predict that the 6-fluoropyridin-3-yl group induces a planar conformation, optimizing π-π stacking interactions in enzyme binding pockets compared to non-planar bromophenyl analogs .
Biological Activity
2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione, also known by its CAS number 2138035-42-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione is C8H9FN2O2S, with a molar mass of 216.23 g/mol. The structure incorporates a thiazolidine ring with a fluoropyridine substituent, which may contribute to its biological activity (ChemBK) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. Compounds similar to 2-(6-Fluoropyridin-3-yl)-1lambda6,2-thiazolidine-1,1-dione have been evaluated for their efficacy against various cancer cell lines. For instance, thiazolidinone derivatives have shown promising results in inhibiting glioblastoma cell proliferation through mechanisms involving apoptosis and cell cycle arrest (PMC) .
Case Study: Glioblastoma Cells
In vitro studies using human glioblastoma cancer cell lines demonstrated that derivatives of thiazolidinone exhibit significant cytotoxic effects. The MTT assay indicated that specific derivatives led to reduced cell viability and increased apoptotic markers (PMC) .
The mechanisms through which thiazolidinone derivatives exert their anticancer effects often involve:
- Inhibition of key signaling pathways : Many compounds target specific proteins involved in cancer progression.
- Induction of apoptosis : This involves activating pathways that lead to programmed cell death.
- Cell cycle modulation : Certain compounds can arrest the cell cycle at specific phases, preventing cancer cell proliferation.
Pharmacological Profile
Thiazolidinones are recognized for their diverse pharmacological activities beyond anticancer effects. These include:
- Anti-inflammatory : They may inhibit pro-inflammatory cytokines.
- Antimicrobial : Some derivatives have shown activity against various bacterial strains.
- Antidiabetic : Certain compounds within this class are being investigated for their insulin-sensitizing properties (PMC) .
Binding Affinity Studies
In silico studies have been conducted to evaluate the binding affinities of thiazolidinone derivatives with various targets. For example, docking studies reveal that these compounds exhibit favorable interactions with proteins such as AURKA and VEGFR-2, which are implicated in cancer progression.
| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |
|---|---|---|
| Temozolomide | -5.7 | -5.9 |
| 5a | -9.8 | -8.2 |
| 5b | -9.0 | -8.7 |
| 5c | -8.9 | -9.0 |
| 5d | -9.2 | -8.1 |
| 5e | -8.7 | -7.9 |
| 5f | -8.0 | -9.4 |
| 5g | -8.5 | -9.2 |
| 5h | -8.6 | -8.7 |
This table illustrates the enhanced binding affinities of certain derivatives compared to the standard drug Temozolomide (PMC) .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(6-Fluoropyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione with high purity?
Methodological Answer:
The synthesis typically involves condensation of a fluoropyridine precursor with a thiazolidine-dione derivative. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
